Noribogaine hydrochloride is a non-addictive alkaloid derived from the iboga plant, specifically from its primary alkaloid, ibogaine. This compound has garnered attention due to its potential therapeutic effects, particularly in treating substance use disorders and depression. Unlike ibogaine, noribogaine does not produce the same hallucinogenic effects, making it a subject of interest for researchers aiming to harness its benefits without the associated risks of psychoactive experiences.
Noribogaine is primarily obtained through the extraction from the iboga plant (Tabernanthe iboga) or synthesized from voacangine, another plant alkaloid found in Voacanga africana. Voacangine serves as a precursor in synthetic methods for producing noribogaine, allowing for a more controlled and potentially purer compound compared to direct extraction methods from iboga .
Chemically, noribogaine is classified as an indole alkaloid. It shares structural similarities with other compounds in this class but is distinguished by its specific pharmacological properties and lower toxicity profile compared to its parent compound, ibogaine.
The synthesis of noribogaine can be achieved through various methods, including total synthesis and semi-synthetic pathways.
The semi-synthetic route is advantageous because it allows for higher yields and purer products while minimizing contamination with ibogaine. The patent literature outlines specific reaction conditions and purification techniques that enhance the efficiency of these synthetic pathways .
Noribogaine hydrochloride has a complex molecular structure characterized by an indole ring system fused with a tetrahydroisoquinoline moiety. Its chemical formula is , and it has a molecular weight of approximately 298.43 g/mol.
Noribogaine can undergo various chemical reactions typical for alkaloids, including:
The reactions are often carried out under controlled conditions to prevent degradation or unwanted side reactions. For instance, the use of protecting groups during synthesis can help maintain the integrity of sensitive functional groups .
Noribogaine exerts its effects primarily through interactions with various neurotransmitter systems in the brain:
Research indicates that noribogaine has a longer half-life than ibogaine, allowing for sustained therapeutic effects without repeated dosing .
Relevant analyses indicate that noribogaine maintains its integrity under various storage conditions but should be protected from extreme temperatures .
Noribogaine hydrochloride is being investigated for several therapeutic applications:
Noribogaine hydrochloride (12-hydroxyibogamine HCl) originates from indole alkaloids biosynthesized in Apocynaceae plants. In Tabernanthe iboga, the primary precursor is ibogaine, formed via the decarboxylation of tryptophan to tryptamine, followed by enzymatic condensation with the monoterpene precursor secologanin. This reaction yields strictosidine—the universal precursor to monoterpenoid indole alkaloids (MIAs). Subsequent transformations involve cyclization and methyltransferase activities to form ibogaine [6] [9].
Voacanga africana utilizes analogous pathways but accumulates voacangine as a dominant alkaloid. Voacangine contains a carbomethoxy group at C-16, distinguishing it from ibogaine. Noribogaine is accessible via demethylation of ibogaine (either isolated or in situ) or through hydrolytic/decarboxylative routes from voacangine-derived intermediates [5] [9]. The table below compares key alkaloid precursors:
Table 1: Major Noribogaine Precursors in Iboga-Producing Plants
Plant Species | Primary Alkaloids | Noribogaine Precursor Pathway |
---|---|---|
Tabernanthe iboga | Ibogaine (6% in root bark), ibogamine, tabernanthine | Direct O-demethylation of ibogaine |
Voacanga africana | Voacangine (up to 50% in seeds), voacristine | Hydrolysis → Decarboxylation → Demethylation |
Enzymes critical to these pathways include:
Noribogaine is principally formed in vivo through the hepatic metabolism of ibogaine. The reaction is catalyzed by cytochrome P450 2D6 (CYP2D6), which demethylates ibogaine’s 12-methoxy group to generate the phenolic metabolite noribogaine [1] [8] [10]. The reaction proceeds via:
Table 2: Kinetic Parameters of Noribogaine Formation
Enzyme Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP2D6 (Human) | 15.2 ± 3.1 | 42.7 ± 5.9 | 2.81 |
CYP3A4 (Human) | 89.6 ± 12.4 | 8.3 ± 1.2 | 0.09 |
Noribogaine’s plasma half-life (28–49 hours) significantly exceeds ibogaine’s (4–8 hours) due to:
Noribogaine is the dominant pharmacologically active species responsible for ibogaine’s sustained anti-addictive effects. Its actions include:
Table 3: Noribogaine’s Receptor Interaction Profile
Target | Activity | Affinity/Efficacy | Functional Outcome |
---|---|---|---|
κ-Opioid Receptor | G-protein biased agonist | EC₅₀ = 9 μM (75% Emax) | Anti-addictive, analgesic |
μ-Opioid Receptor | Weak agonist | EC₅₀ = 20 μM (partial agonist) | Opioid withdrawal mitigation |
Serotonin Transporter | Inhibitor | IC₅₀ = 286 nM | Mood stabilization |
NMDA Receptor | Weak antagonist | IC₅₀ = 42 μM | Neuroprotection |
Notably, noribogaine’s KOR bias differentiates it from other iboga alkaloids (e.g., ibogaine or 18-MC) and classical KOR agonists like U50,488. Its ability to suppress opioid-seeking behavior in rodent models persists for weeks post-administration, aligning with its pharmacokinetic persistence and GDNF-mediated neuroplasticity [4] [7] [10].
Compound Names Mentioned: Noribogaine hydrochloride, Ibogaine, Voacangine, Strictosidine, Hydroxyibogamine, 18-Methoxycoronaridine (18-MC)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1